[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13708624
InChI: InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
SMILES: C1C(CNC1CO)F.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60 g/mol

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride

CAS No.:

Cat. No.: VC13708624

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60 g/mol

* For research use only. Not for human or veterinary use.

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride -

Specification

Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
IUPAC Name [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
Standard InChI Key MCSMAEKVMQAPIQ-UYXJWNHNSA-N
Isomeric SMILES C1[C@@H](CN[C@H]1CO)F.Cl
SMILES C1C(CNC1CO)F.Cl
Canonical SMILES C1C(CNC1CO)F.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring with two stereocenters at the 2- and 4-positions. The (2R,4S) configuration ensures distinct spatial orientation, influencing its interactions with biological targets . Key structural attributes include:

PropertyValue
Molecular FormulaC5H11ClFNO\text{C}_5\text{H}_{11}\text{ClFNO}
Molecular Weight155.60 g/mol
SMILES NotationOC[C@H]1C[C@@H](CN1)F.Cl
Chiral Centers2 (2R, 4S)
Hydrogen Bond Donors/Acceptors2 / 3

The fluorine atom enhances electronegativity, while the hydroxymethyl group participates in hydrogen bonding, critical for solubility and target binding.

Physicochemical Properties

  • Solubility: High aqueous solubility due to the hydrochloride salt .

  • Stability: Stable under inert storage conditions (2–8°C) .

  • LogP: ~0.81, indicating moderate lipophilicity .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step processes to achieve stereochemical fidelity:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to generate the pyrrolidine backbone.

  • Fluorination: Electrophilic fluorination at the 4-position using reagents like Selectfluor®.

  • Hydroxymethylation: Introduction of the methanol group via nucleophilic substitution.

  • Salt Formation: Reaction with HCl to yield the hydrochloride salt .

Industrial-scale production employs continuous flow reactors to optimize yield (>80%) and minimize impurities.

Applications in Drug Development

Intermediate in API Synthesis

The compound is a key precursor in synthesizing:

  • Kinase Inhibitors: For cancer therapy.

  • Antiviral Agents: Structural analogs show activity against RNA viruses.

Biochemical Research

  • Protease Binding Studies: Used to map active sites in serine proteases .

  • Isotopic Labeling: Deuterated forms aid metabolic pathway tracing.

ParameterSpecification
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P280, P305+P351+P338
StorageInert atmosphere, 2–8°C

Skin contact and inhalation require immediate rinsing; medical attention is advised for ingestion .

Comparison with Structural Analogs

CompoundCAS NumberKey Differences
(2S,4S)-4-Fluoropyrrolidin-2-ylmethanol623583-08-4Opposite stereochemistry at C2
(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin2097518-76-6Larger ring size (7-membered)
3-Fluoropiperidine1480-72-6Six-membered ring; no hydroxymethyl group

The (2R,4S) configuration confers superior enzymatic binding compared to analogs.

Future Perspectives

Ongoing research focuses on:

  • Optimizing Bioavailability: Prodrug formulations to enhance oral absorption.

  • Targeted Delivery: Nanoparticle carriers for CNS applications.

  • Green Chemistry: Solvent-free synthesis to reduce environmental impact.

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